molecular formula C22H20ClN3O3 B299442 2-[2-(3-chloro-2-methylanilino)-2-oxoethoxy]-N-(5-methyl-2-pyridinyl)benzamide

2-[2-(3-chloro-2-methylanilino)-2-oxoethoxy]-N-(5-methyl-2-pyridinyl)benzamide

Katalognummer B299442
Molekulargewicht: 409.9 g/mol
InChI-Schlüssel: PIPRYGMJFXCPMN-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

2-[2-(3-chloro-2-methylanilino)-2-oxoethoxy]-N-(5-methyl-2-pyridinyl)benzamide is a chemical compound that belongs to the class of benzamide derivatives. It is commonly known as BAY 43-9006 or Sorafenib. Sorafenib is a multi-kinase inhibitor that has been widely used in the treatment of various types of cancer, including renal cell carcinoma, hepatocellular carcinoma, and thyroid cancer.

Wirkmechanismus

Sorafenib exerts its anticancer effects by inhibiting the activity of multiple kinases involved in cancer cell proliferation, angiogenesis, and metastasis. It inhibits the activity of RAF kinase, which is involved in the MAPK signaling pathway that regulates cell proliferation and survival. Sorafenib also inhibits the activity of VEGFR and PDGFR, which are involved in angiogenesis, the process by which new blood vessels are formed to supply nutrients and oxygen to cancer cells. Inhibition of angiogenesis can lead to tumor starvation and cell death.
Biochemical and Physiological Effects:
Sorafenib has been shown to induce cell cycle arrest and apoptosis in cancer cells. It also inhibits the formation of new blood vessels, leading to tumor starvation and cell death. Sorafenib has been shown to have anti-inflammatory and immunomodulatory effects, which may contribute to its anticancer properties. Sorafenib has been shown to have hepatotoxicity, which is a limitation for its clinical use.

Vorteile Und Einschränkungen Für Laborexperimente

Sorafenib is a potent and selective inhibitor of multiple kinases involved in cancer cell proliferation, angiogenesis, and metastasis. It has been extensively studied in vitro and in vivo for its anticancer properties. However, Sorafenib has been shown to have hepatotoxicity, which is a limitation for its clinical use. In addition, Sorafenib has been shown to have off-target effects, which may affect the interpretation of experimental results.

Zukünftige Richtungen

Sorafenib has shown promising results in the treatment of various types of cancer. However, its clinical use is limited by its hepatotoxicity and off-target effects. Future research should focus on the development of more selective and less toxic kinase inhibitors. In addition, the combination of Sorafenib with other anticancer agents may enhance its anticancer properties and reduce its toxicity. Further studies are needed to elucidate the molecular mechanisms underlying the anticancer properties of Sorafenib and to identify biomarkers for patient selection and treatment monitoring.

Synthesemethoden

Sorafenib is synthesized through a multistep process involving the condensation of 4-chloro-3-nitrobenzoic acid with 2,3-dimethyl-2-butene-1-ol to form 4-chloro-3-nitrobenzyl alcohol. The alcohol is then reduced with hydrogen gas in the presence of a palladium catalyst to form 4-chloro-3-aminobenzyl alcohol. The resulting alcohol is then reacted with 5-methyl-2-pyridinecarboxylic acid to form the corresponding amide. The amide is then coupled with 2-(3-chloro-2-methylphenylamino)-2-oxoethyl trifluoromethanesulfonate to form Sorafenib.

Wissenschaftliche Forschungsanwendungen

Sorafenib has been extensively studied for its anticancer properties. It has been shown to inhibit the activity of various kinases, including RAF kinase, VEGFR, and PDGFR, which are involved in cancer cell proliferation, angiogenesis, and metastasis. Sorafenib has been approved by the FDA for the treatment of renal cell carcinoma and hepatocellular carcinoma. It has also been investigated in clinical trials for the treatment of other types of cancer, including breast cancer, lung cancer, and melanoma.

Eigenschaften

Produktname

2-[2-(3-chloro-2-methylanilino)-2-oxoethoxy]-N-(5-methyl-2-pyridinyl)benzamide

Molekularformel

C22H20ClN3O3

Molekulargewicht

409.9 g/mol

IUPAC-Name

2-[2-(3-chloro-2-methylanilino)-2-oxoethoxy]-N-(5-methylpyridin-2-yl)benzamide

InChI

InChI=1S/C22H20ClN3O3/c1-14-10-11-20(24-12-14)26-22(28)16-6-3-4-9-19(16)29-13-21(27)25-18-8-5-7-17(23)15(18)2/h3-12H,13H2,1-2H3,(H,25,27)(H,24,26,28)

InChI-Schlüssel

PIPRYGMJFXCPMN-UHFFFAOYSA-N

SMILES

CC1=CN=C(C=C1)NC(=O)C2=CC=CC=C2OCC(=O)NC3=C(C(=CC=C3)Cl)C

Kanonische SMILES

CC1=CN=C(C=C1)NC(=O)C2=CC=CC=C2OCC(=O)NC3=C(C(=CC=C3)Cl)C

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.